An In-Depth Technical Guide to the Proposed In Vivo Toxicity and Safety Profile of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
An In-Depth Technical Guide to the Proposed In Vivo Toxicity and Safety Profile of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
A Strategic Framework for Preclinical Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, forward-looking strategy for establishing the in vivo toxicity and safety profile of the novel chemical entity, (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. In the absence of published in vivo safety data for this specific molecule, this document outlines a robust, scientifically-grounded, and regulatory-compliant preclinical development plan. By synthesizing established principles of toxicology, insights from structurally related piperidine and trimethoxyphenyl compounds, and current regulatory guidelines, this guide serves as a critical roadmap for researchers and drug development professionals. The proposed studies are designed to meticulously characterize the potential risks associated with this compound, thereby enabling informed decision-making for its progression towards clinical evaluation.
Introduction: The Imperative for a Proactive Safety Evaluation
(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel compound with a chemical structure that suggests potential biological activity. The presence of the 4-aminopiperidine moiety, a common scaffold in pharmacologically active agents, and the 3,4,5-trimethoxyphenyl group, known for its presence in cytotoxic and antimitotic compounds, necessitates a thorough investigation of its safety profile before any consideration for human studies.[1][2][3][4][5][6][7] The primary objective of a preclinical safety evaluation is to identify a safe starting dose for human trials, characterize potential target organs for toxicity, and determine the reversibility of any adverse effects.[8]
This guide is predicated on the principles of Good Laboratory Practice (GLP) and is aligned with the recommendations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10] It presents a tiered and logical approach to toxicity testing, beginning with acute studies and progressing to more extended sub-chronic evaluations.
Proposed In Vivo Toxicity and Safety Evaluation Plan
The following sections detail a proposed series of in vivo studies designed to comprehensively evaluate the safety profile of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone.
Pharmacokinetics (ADME) and Toxicokinetics
A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is fundamental to the design and interpretation of toxicity studies.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per time point).
-
Dose Administration: A single dose administered via the intended clinical route (e.g., oral gavage, intravenous). The dose will be selected based on in vitro cytotoxicity data, aiming for a concentration that is pharmacologically active but sub-toxic.
-
Sample Collection: Serial blood samples will be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Urine and feces will be collected over 24 hours.
-
Bioanalysis: Plasma, urine, and fecal concentrations of the parent compound and any major metabolites will be quantified using a validated LC-MS/MS method.
-
Data Analysis: Key pharmacokinetic parameters will be calculated, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Causality Behind Experimental Choices: The selection of the Sprague-Dawley rat is based on its widespread use in preclinical toxicology and its well-characterized physiology.[11] Serial blood sampling is essential to accurately define the pharmacokinetic profile.
Acute Toxicity Assessment
The initial step in in vivo toxicity testing is to determine the acute toxicity of the compound.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Female Swiss Webster mice (one animal per step).
-
Dose Administration: A single oral dose will be administered, starting at a dose estimated from in vitro cytotoxicity data. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Clinical Observations: Animals will be observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the observation period, all animals will be euthanized, and a gross necropsy will be performed.
Trustworthiness of the Protocol: The up-and-down procedure is a statistically efficient method that minimizes the number of animals required to estimate the LD50.
Sub-chronic Toxicity Evaluation
Repeated-dose toxicity studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per dose group).
-
Dose Levels: A control group and at least three dose levels (low, mid, and high) will be included. The high dose should induce some evidence of toxicity but not mortality. The low dose should be a multiple of the anticipated human therapeutic dose.
-
Dose Administration: The compound will be administered daily via oral gavage for 28 consecutive days.
-
In-life Monitoring:
-
Clinical Observations: Daily detailed clinical observations.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed prior to the start of the study and at termination.
-
Clinical Pathology: Blood and urine samples will be collected at termination for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
Necropsy: All animals will undergo a full gross necropsy.
-
Organ Weights: Major organs will be weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups will be examined microscopically. Tissues from the low- and mid-dose groups will be examined if treatment-related findings are observed in the high-dose group.
-
Diagram of the 28-Day Repeated-Dose Toxicity Study Workflow
Caption: Logical flow for synthesizing the overall safety profile from the proposed studies.
Conclusion
The proposed in vivo toxicity and safety evaluation plan provides a robust and scientifically sound framework for characterizing the preclinical safety profile of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. By adhering to this comprehensive strategy, researchers and drug development professionals can generate the necessary data to make informed decisions regarding the continued development of this promising compound. The successful execution of these studies, conducted under GLP conditions, will be a critical step in translating this novel chemical entity from the laboratory to potential clinical applications.
References
-
U.S. Food and Drug Administration. (2012). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 11(10), e0164367. [Link]
-
Indicators of lethal doses in the acute toxicity study of the piperidine derivatives via the subcutaneous administration route. (2023). ResearchGate. [Link]
-
Wetmore, B. A. (2018). In Vitro to in Vivo Extrapolation (IVIVE) to Support New Approach Methodologies (NAMs)-based Safety Assessment. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. [Link]
-
Gajewska, M., et al. (2022). In vitro to in vivo extrapolation to support the development of the next generation risk assessment (NGRA) strategy for nanomaterials. Nanoscale, 14(18), 6735-6742. [Link]
-
How to extrapolate result from in vitro (ug/mL) to in vivo? (2014). ResearchGate. [Link]
-
What FDA's NAM Guidance Means for Pharmaceutical Development. (2026). Precision for Medicine. [Link]
-
Louisse, J., et al. (2020). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 11, 579. [Link]
-
In vitro to in vivo extrapolation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1377. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2018). Journal of Developing Drugs, 7(2). [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlidePlayer. [Link]
-
Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. (2024). Toxicological Sciences, kfae058. [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Molecules, 17(11), 13491-13504. [Link]
-
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (2020). Pharmaceutics, 12(11), 1064. [Link]
-
Paradigm Shift in Toxicity Testing and Modeling. (2014). Journal of the Association for Laboratory Automation, 19(5), 494-503. [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2026). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. (2002). Journal of Medicinal Chemistry, 45(8), 1697-1711. [Link]
-
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2025). MDPI. [Link]
-
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2021). Scientific Reports, 11(1), 1989. [Link]
Sources
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]

